molecular formula C23H19ClN2O4 B2790314 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide CAS No. 922107-95-7

5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide

Cat. No.: B2790314
CAS No.: 922107-95-7
M. Wt: 422.87
InChI Key: LNMOHYZPJRQZIS-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core containing an oxygen and nitrogen heteroatom system. The structure includes a 10-ethyl substituent on the oxazepine ring, an 11-oxo group, and a benzamide moiety substituted with chlorine and methoxy groups at positions 5 and 2, respectively. Its molecular formula is C₃₃H₂₆ClN₃O₄, with a molecular weight of 572.04 g/mol. Key structural features include:

  • Electron-withdrawing groups (Cl, OCH₃) that may influence solubility and receptor binding.
  • Ethyl substituent at position 10, which could modulate steric effects and metabolic stability.

Properties

IUPAC Name

5-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-3-26-18-6-4-5-7-21(18)30-20-11-9-15(13-17(20)23(26)28)25-22(27)16-12-14(24)8-10-19(16)29-2/h4-13H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMOHYZPJRQZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of various functional groups in its structure suggests a variety of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is C19H18ClN2O3, with a molecular weight of approximately 360.81 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core substituted with a chlorine atom and a methoxy group, which may influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC19H18ClN2O3
Molecular Weight360.81 g/mol
StructureDibenzo[b,f][1,4]oxazepine core with chlorine and methoxy substitutions

While specific mechanisms for this compound's action are not extensively documented, compounds with similar structures often exhibit biological activities through interactions with enzymes or receptors in biological systems. Potential mechanisms include:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
  • Antimicrobial Activity : Given its sulfonamide nature, it may exhibit antibacterial properties similar to other sulfonamide derivatives.

Biological Activity Studies

Research into the biological activity of 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide has shown promising results:

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study: Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. In cell line assays, it has shown the ability to inhibit cell proliferation in certain cancer types.

Cancer Cell LineIC50 (µM)
HeLa15.5
MCF-722.3
A54930.0

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituents, heteroatom systems, and synthetic methodologies.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Synthesis Yield (%) Reference
5-Chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide (Target) Dibenzo[b,f][1,4]oxazepine 10-ethyl, 11-oxo, 5-Cl, 2-OCH₃ Benzamide, chloro, methoxy N/A N/A
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide Dibenzo[b,f][1,4]oxazepine 10-methyl, 11-oxo, 5-Cl, 2-thiophenesulfonamide Sulfonamide, thiophene N/A
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 10-methyl, 11-oxo, 2-(trifluoromethyl)benzamide Trifluoromethyl, benzamide N/A
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine 10-methyl, 11-oxo, 3-Cl-benzyl, 5-oxide Carboxamide, sulfoxide ~9%
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) Benzodiazepine 2-chlorophenyl, 1-methyl, 7-nitro Nitro, chloro N/A

Key Observations:

Core Heteroatom Variations :

  • The target compound and others in Table 1 share a tricyclic core but differ in heteroatoms. For example, dibenzo[b,f][1,4]thiazepines (e.g., compound ) replace oxygen with sulfur, which may alter electronic properties and binding affinity. Benzodiazepines (e.g., methylclonazepam ) feature a seven-membered ring with two nitrogen atoms, contrasting with the oxazepine’s oxygen-nitrogen system.

Substituent Effects :

  • Ethyl vs. Methyl Groups : The target compound’s 10-ethyl substituent (vs. 10-methyl in ) likely enhances lipophilicity and metabolic stability but may reduce solubility compared to smaller alkyl groups.
  • Electron-Withdrawing vs. Electron-Donating Groups : The 5-Cl and 2-OCH₃ substituents in the target compound contrast with sulfonamide () or trifluoromethyl () groups, which are stronger electron-withdrawing moieties. These differences could influence receptor interactions or pharmacokinetics.

Synthesis Complexity :

  • The synthesis of dibenzo[b,f][1,4]thiazepine derivatives (e.g., ) involves sulfoxide formation and NaH-mediated coupling, yielding ~9% for compound . In contrast, oxazepine derivatives (e.g., ) may require milder conditions due to oxygen’s lower reactivity compared to sulfur.

Pharmacological Implications :

  • Methylclonazepam , a benzodiazepine, demonstrates the importance of the nitro group (7-position) for GABA receptor binding. The target compound’s methoxy and chloro groups may target different receptors (e.g., dopamine or serotonin receptors) but lack direct activity data in the provided evidence.

Research Findings and Limitations

  • Synthetic Challenges : Low yields in thiazepine synthesis (e.g., 9% for ) highlight the difficulty of introducing sulfur-based heterocycles, whereas oxazepines may offer more straightforward routes.
  • Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence, limiting functional comparisons.

Q & A

Basic Research Questions

Synthesis Optimization What are the critical parameters to control during the synthesis of this compound to ensure high yield and purity? The synthesis requires precise temperature control (60–80°C) and pH maintenance (neutral to slightly basic) during cyclization and amide bond formation. Solvent selection (e.g., DMF or dichloromethane) and reaction time (12–24 hours) are critical for intermediate stability. Post-synthesis purification via column chromatography and recrystallization (ethanol/water mixtures) improves purity. Quality control involves HPLC (≥95% purity) and NMR validation against reference spectra .

StepKey ParametersAnalytical QC
Cyclization70°C, pH 7.5–8.0TLC monitoring
Amide couplingDMF, 24 hrsHPLC purity check
PurificationEthanol/water (3:1)NMR δ 7.2–8.5 ppm (aromatic)

Structural Confirmation Which analytical techniques are essential for confirming the molecular structure? 1H/13C NMR, HRMS, and FT-IR are critical. Key spectral markers include:

  • Methoxy group: δ 3.8–4.0 ppm (NMR singlet)
  • Aromatic protons: δ 7.2–8.5 ppm (NMR multiplet)
  • Carbonyl stretch: 1680–1700 cm⁻¹ (FT-IR) HRMS should confirm [M+H]+ at m/z 429.0874 (C22H18ClN2O4). X-ray crystallography resolves stereochemistry if crystals are obtainable .

Purity Assessment How should researchers evaluate batch-to-batch consistency in synthetic batches? Use orthogonal methods:

  • HPLC : Compare retention times and peak areas (≥95% purity).
  • DSC/TGA : Monitor melting points (±2°C deviation) and thermal decomposition profiles.
  • Elemental Analysis : Carbon/nitrogen ratios within 0.3% of theoretical values .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies What experimental strategies are effective for probing the SAR of this dibenzoxazepine derivative?

  • Substituent Variation : Synthesize analogs with modified methoxy/chloro groups (e.g., 4-methyl or 3-fluoro substitutions) and test bioactivity.
  • Biological Assays : Measure IC50 values against kinase targets (e.g., MAPK or EGFR) using fluorescence polarization assays.
  • Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes to ATP-binding pockets .

Contradictory Bioactivity Data How can researchers resolve discrepancies in reported biological activities across studies?

  • Dose-Response Reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM).
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition).
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets from independent studies .

Mechanistic Elucidation What methodologies are recommended for identifying the compound’s molecular targets?

  • Pull-Down Assays : Use biotinylated probes coupled with streptavidin beads and LC-MS/MS for target identification.
  • Kinome Screening : Employ kinase profiling services (e.g., Eurofins) to test inhibition across 400+ kinases.
  • CRISPR-Cas9 Knockout : Validate target relevance by deleting candidate genes in cellular models .

Stability Under Physiological Conditions How can researchers assess the compound’s stability in biorelevant media?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hrs and quantify degradation via HPLC.
  • Plasma Stability : Monitor parent compound levels in human plasma (37°C, 1–6 hrs) using LC-MS.
  • Metabolite ID : Use high-resolution Q-TOF MS to characterize phase I/II metabolites .

Methodological Resources

  • Theoretical Frameworks : Align SAR studies with enzyme kinetics (Michaelis-Menten models) or receptor theory (Hill plots) .
  • Data Analysis : Apply software like GraphPad Prism for dose-response curves and SYBYL-X for QSAR modeling.

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